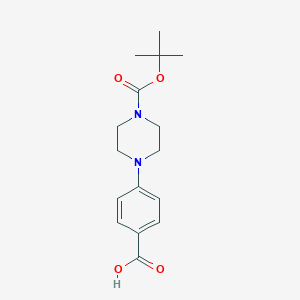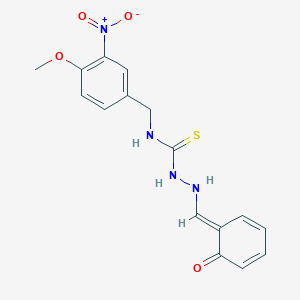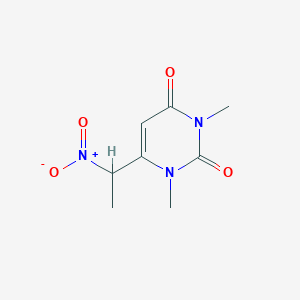
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione, also known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mechanism Of Action
The mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is not well understood, but it is thought to involve the reaction of the nitro group with ROS to produce a fluorescent signal. It has also been suggested that 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione may act as an antioxidant, helping to scavenge ROS and protect cells from oxidative damage.
Biochemical And Physiological Effects
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect cells from oxidative stress-induced cell death, and to reduce inflammation in animal models of disease. It has also been shown to have anti-tumor activity in some cancer cell lines, although the mechanism of this effect is not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in scientific research is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for researchers. However, one limitation of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione. One area of interest is the development of new fluorescent probes based on the 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione scaffold, which could be used to detect other reactive species in addition to ROS. Another potential direction is the development of new 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione derivatives with improved properties, such as increased stability or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione and its potential applications in various areas of scientific research.
Synthesis Methods
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2,4-dioxo-5-methylpyrimidine with nitroethane in the presence of a base, followed by a reduction step to yield the final product. This synthesis method has been well-established in the literature and has been used to produce 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in large quantities for research purposes.
Scientific Research Applications
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been studied extensively for its potential use in a range of scientific research applications. One area of interest has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to react with ROS and produce a fluorescent signal, making it a valuable tool for researchers studying oxidative stress and related processes.
properties
CAS RN |
175795-35-4 |
|---|---|
Product Name |
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1,3-dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-5(11(14)15)6-4-7(12)10(3)8(13)9(6)2/h4-5H,1-3H3 |
InChI Key |
ODYNGVFDPCHBJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
synonyms |
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-(1-nitroethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
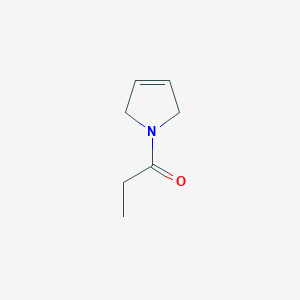
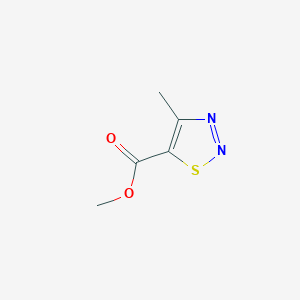
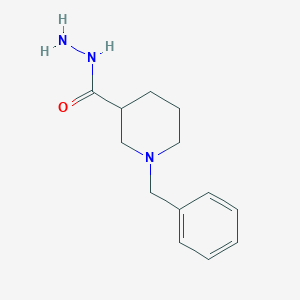
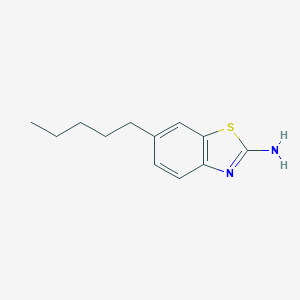
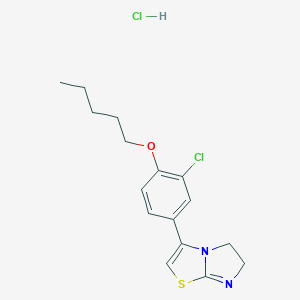
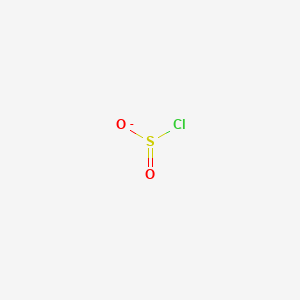
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
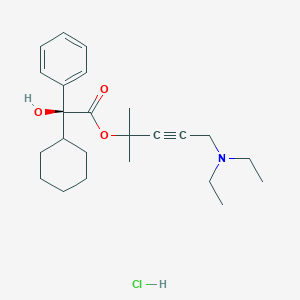
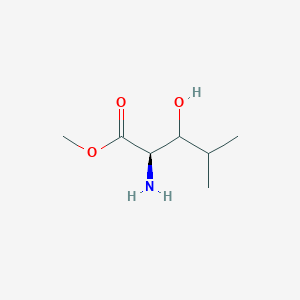
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
